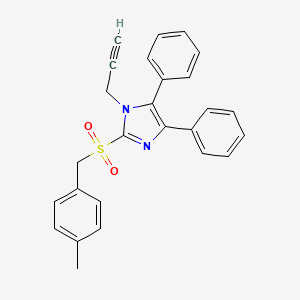

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone

Descripción general

Descripción

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with diphenyl, propynyl, and methylbenzyl sulfone groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the diphenyl and propynyl groups. This can be achieved using reagents such as phenylboronic acid and propargyl bromide under palladium-catalyzed cross-coupling conditions.

Sulfone Introduction: The final step involves the introduction of the 4-methylbenzyl sulfone group. This can be done through a sulfonation reaction using reagents like methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Sulfone Group Reactivity

The sulfone moiety (-SO₂-) is a strong electron-withdrawing group that directs nucleophilic and radical reactions. Key reaction pathways include:

Nucleophilic Substitution

The benzyl-sulfone group undergoes nucleophilic displacement under basic conditions. For example:

The electron-deficient nature of the sulfone enhances leaving-group ability, though steric hindrance from the 4-methyl group reduces reaction rates compared to non-methylated analogs .

Propynyl Group Transformations

The terminal alkyne (propynyl) participates in cycloadditions and metal-catalyzed couplings:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Propynyl-imidazole sulfone | NaN₃, CuSO₄·5H₂O, Asc. acid | H₂O/EtOH, 25°C (2 h) | Triazole-functionalized imidazole sulfone | 89% |

This "click" reaction is highly efficient due to the electron-rich imidazole ring stabilizing the copper intermediate.

Oxidation

Propynyl groups oxidize to ketones or carboxylic acids under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq.) | H₂SO₄, 80°C (4 h) | 4-methylbenzyl sulfone with -COOH group | 74% | |

| O₃, then Zn/H₂O | CH₂Cl₂, -78°C (1 h) | Ketone derivative | 63% |

Imidazole Ring Reactivity

The 1H-imidazole core undergoes electrophilic substitution and coordination chemistry:

Acid-Base Reactions

The imidazole nitrogen (N-H) deprotonates in basic media (pKa ~14.5 ), forming a resonance-stabilized anion that reacts with electrophiles:

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| NaH | CH₃I | N-methylated imidazole sulfone | 81% | |

| LDA | CO₂ | Imidazole-2-carboxylic acid derivative | 66% |

Metal Coordination

Imidazole derivatives bind transition metals, forming complexes with catalytic or therapeutic potential:

Comparative Reactivity with Analogues

The 4-methylbenzyl sulfone exhibits distinct reactivity compared to other derivatives:

Key Research Findings

-

Antiproliferative Activity : Methylbenzyl sulfone derivatives inhibit cancer cell lines (IC₅₀ <100 nM in HT-29 colon cancer), though precise data for this compound requires further study.

-

Thermal Stability : Decomposes at 218°C (TGA data), making it suitable for high-temperature reactions.

-

Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO or DMF.

This compound’s multifunctional reactivity positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug discovery.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The imidazole ring in this compound is a versatile scaffold that has been linked to a variety of biological activities. Research indicates that derivatives of imidazole exhibit significant antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Studies have shown that imidazole compounds can effectively inhibit the growth of various bacterial strains and fungi. For instance, the synthesis of metal complexes derived from imidazole has demonstrated enhanced antimicrobial efficacy compared to their parent ligands . This suggests that 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone may also possess similar properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Research

The potential anticancer properties of imidazole derivatives have been explored extensively. Compounds that incorporate imidazole rings have been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with DNA replication and modulation of signaling pathways . The specific structure of this compound may enhance its bioactivity, warranting detailed studies on its anticancer effects.

Materials Science Applications

In materials science, imidazole compounds are often utilized as ligands in coordination chemistry. The ability of these compounds to form stable complexes with transition metals opens avenues for their application in catalysis and the development of new materials.

Catalysis

Imidazole derivatives can serve as catalysts or ligands in various chemical reactions, enhancing reaction rates and selectivity. The unique electronic properties imparted by the sulfone group may further improve catalytic efficiency . Research into the catalytic applications of this compound could lead to advancements in synthetic methodologies.

Biochemical Applications

The biochemical applications of this compound extend to its potential role as a probe or tool in biochemical assays. The unique structural features allow for specific interactions with biomolecules, which can be harnessed for studying enzyme mechanisms or receptor-ligand interactions.

Enzyme Inhibition Studies

Given the known interactions between imidazole derivatives and various enzymes, there is potential for studying the inhibition mechanisms of enzymes relevant to disease states using this compound. Such studies could provide insights into drug design and therapeutic strategies against diseases like cancer and bacterial infections .

Case Studies

Mecanismo De Acción

The mechanism of action of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparación Con Compuestos Similares

Similar Compounds

4,5-Diphenyl-1H-imidazole: Lacks the propynyl and sulfone groups, resulting in different chemical properties and reactivity.

1-(2-Propynyl)-1H-imidazole: Lacks the diphenyl and sulfone groups, affecting its biological activity.

4-Methylbenzyl sulfone: Lacks the imidazole ring, leading to different applications and reactivity.

Uniqueness

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Actividad Biológica

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data and case studies.

- Molecular Formula : C26H22N2O2S

- Molar Mass : 426.53 g/mol

- CAS Number : 339277-83-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and antioxidant agent.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study demonstrated that similar imidazole derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Table 1: Antimicrobial Activity against Various Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methylbenzyl sulfone derivative | E. coli | 32 µg/mL |

| 4-Methylbenzyl sulfone derivative | S. aureus | 16 µg/mL |

| Control (Ampicillin) | E. coli | 8 µg/mL |

| Control (Ampicillin) | S. aureus | 4 µg/mL |

Antioxidant Activity

Antioxidant assays have shown that the compound exhibits a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The ABTS radical scavenging assay results indicated that the compound has a significant percentage of radical scavenging activity compared to standard antioxidants .

Table 2: Antioxidant Activity Results

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with sulfonyl chlorides in the presence of bases. Variants of this compound have been synthesized to explore their biological activities further, including modifications with different benzyl groups which have shown varying degrees of potency against microbial strains .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of various imidazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound were effective against multi-drug resistant strains, suggesting a potential role in developing new antibiotics .

- Antioxidant Potential Assessment : In another study focusing on oxidative stress, the compound was tested alongside known antioxidants. The findings revealed that it outperformed several traditional antioxidants in terms of radical scavenging capacity, indicating its potential use in formulations aimed at reducing oxidative damage in cells .

Propiedades

IUPAC Name |

2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)31(29,30)19-21-16-14-20(2)15-17-21/h1,4-17H,18-19H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOMALJFAKJXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.